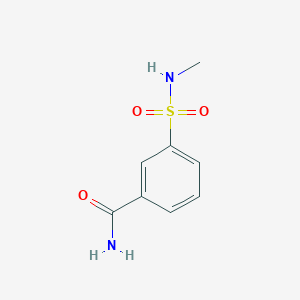

3-(Methylsulfamoyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

3-(methylsulfamoyl)benzamide |

InChI |

InChI=1S/C8H10N2O3S/c1-10-14(12,13)7-4-2-3-6(5-7)8(9)11/h2-5,10H,1H3,(H2,9,11) |

InChI Key |

XIROSFBRFBFMHC-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways of 3 Methylsulfamoyl Benzamide and Its Derivatives

Foundational Approaches to Sulfamoylbenzamide Synthesis

The construction of the sulfamoylbenzamide scaffold is typically achieved through multi-step processes that can be categorized into several foundational approaches. These strategies involve the sequential or sometimes chemoselective formation of the sulfonamide and carboxamide functionalities.

A predominant and linear approach to synthesizing sulfamoylbenzamide derivatives involves a step-by-step construction. rsc.org This method first establishes the sulfamoylbenzoic acid intermediate, which is then converted to the final carboxamide product. nih.gov The general sequence begins with the introduction of a sulfonyl group onto a benzoic acid backbone, followed by its conversion to a sulfonamide. rsc.org In the final stage, the carboxylic acid group is activated and reacted with an amine to form the benzamide (B126). vulcanchem.com This stepwise process allows for the controlled introduction of different substituents on both the sulfonamide and carboxamide nitrogens, providing a versatile route to a library of diverse compounds. nih.gov

A key step in many synthetic routes is the chlorosulfonation of a benzoic acid derivative, which installs the reactive chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. nih.gov This reaction is a classic electrophilic aromatic substitution typically carried out by treating the benzoic acid with an excess of chlorosulfonic acid (ClSO₃H). rsc.orggoogle.com The reaction often requires elevated temperatures, such as 80-95°C for several hours, to drive the reaction to completion, especially with electron-deficient benzoic acids. nih.govnih.govrsc.org Upon completion, the reaction mixture is carefully poured onto ice, causing the precipitation of the chlorosulfonylbenzoic acid intermediate, which can be collected by filtration. rsc.orggoogle.com

For example, the synthesis of 3-(chlorosulfonyl)benzoic acid is achieved by reacting benzoic acid with chlorosulfonic acid. rsc.org This intermediate is foundational for producing a wide range of 3-sulfamoylbenzamide (B74759) derivatives.

Once the chlorosulfonyl intermediate is formed, the sulfonamide moiety is constructed by reacting it with an appropriate amine. The sulfonyl chloride group is highly reactive towards nucleophiles, and its reaction with a primary or secondary amine, such as methylamine (B109427), readily forms the corresponding N-substituted sulfonamide. google.com This amination is often performed in an aqueous medium or a suitable organic solvent at room temperature. nih.govrsc.org For instance, 4-chloro-3-(chlorosulfonyl)benzoic acid is treated with an aqueous solution of methylamine to produce 4-chloro-3-(methylsulfamoyl)benzoic acid. google.com

More advanced methodologies have expanded the scope of coupling partners. Copper-catalyzed three-component coupling reactions involving sulfonyl azides, alkynes, and amines have been developed for the efficient one-pot synthesis of N-sulfonylamidines, which are structurally related to sulfonamides. nih.govorganic-chemistry.org Furthermore, base-mediated coupling reactions between benzenesulfonyl azides and amino acids like proline have been reported to form proline-derived benzenesulfonamides. nih.gov These modern techniques offer alternative pathways for creating complex sulfonamide-containing structures.

The final step in many sequential syntheses is the formation of the carboxamide bond. This is most commonly achieved through carbodiimide (B86325) coupling, a reliable method for converting carboxylic acids into amides. nih.govwikipedia.org Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDCI) are widely used due to their water-solubility, which simplifies product purification. nih.govthermofisher.compeptide.com

The reaction mechanism involves the activation of the carboxylic acid group by the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate is then susceptible to nucleophilic attack by an amine to yield the desired amide and a urea (B33335) byproduct. wikipedia.org To improve yields and minimize side reactions like racemization, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. wikipedia.orgpeptide.comtandfonline.com A catalyst, typically 4-(dimethylamino)pyridine (DMAP), is also frequently used. nih.govnih.gov The coupling is generally performed in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.govtandfonline.com This method has proven effective for coupling sulfamoylbenzoic acids with a variety of primary and secondary amines, including anilines and aliphatic amines, with reported yields ranging from good to excellent. rsc.orgnih.gov

Table 1: Examples of Carbodiimide Coupling for Sulfamoylbenzamide Synthesis nih.gov

| Sulfamoylbenzoic Acid Intermediate | Amine | Coupling Conditions | Product | Yield (%) |

| 3-(Cyclopropylsulfamoyl)benzoic acid | p-Chloroaniline | EDC, DMAP, DCM/DMF | 3a | 68 |

| 3-(Cyclopropylsulfamoyl)benzoic acid | p-Anisidine | EDC, DMAP, DCM/DMF | 3b | 72 |

| 3-(Morpholinosulfonyl)benzoic acid | p-Chloroaniline | EDC, DMAP, DCM/DMF | 3e | 73 |

| 3-(Morpholinosulfonyl)benzoic acid | p-Anisidine | EDC, DMAP, DCM/DMF | 3f | 69 |

| 3-(Morpholinosulfonyl)benzoic acid | 2,4-Xylidine | EDC, DMAP, DCM/DMF | 3g | 47 |

Preparation and Derivatization of Precursor Intermediates

The efficiency of sulfamoylbenzamide synthesis often relies on the preparation of highly reactive and versatile intermediates. These precursors are designed to facilitate the subsequent introduction of various functional groups, enabling the creation of large and diverse compound libraries.

A particularly useful precursor is a di-activated intermediate where both the carboxylic acid and sulfonic acid functionalities are present as their respective chlorides. The compound 3-(chlorosulfonyl)benzoyl chloride is a prime example of such an intermediate. beilstein-journals.orgsigmaaldrich.combiosynth.com This molecule can be prepared by treating a sulfobenzoic acid compound with a chlorinating agent. google.com For instance, 4-chloro-3-(methylsulfamoyl)benzoic acid can be converted to 4-chloro-3-(methylsulfamoyl)benzoyl chloride by heating it with thionyl chloride (SOCl₂). google.com

The key advantage of an intermediate like 3-(chlorosulfonyl)benzoyl chloride lies in the differential reactivity of the sulfonyl chloride and the aroyl chloride groups. beilstein-journals.org This difference allows for chemoselective reactions, where one group reacts preferentially over the other under specific conditions. This property has been exploited to develop one-pot synthetic strategies for m-sulfamoylbenzamide analogues, increasing efficiency by reducing the number of required steps and work-ups. beilstein-journals.org A continuous-flow process using this intermediate has been shown to enhance selectivity even further. beilstein-journals.orgbeilstein-journals.org

Table 2: Synthesis of 3-Chlorosulfonylbenzoyl Chloride google.com

| Starting Material | Reagent | Conditions | Product | Purity (%) | Yield (%) |

| Sodium 3-sulfobenzoate | Thionyl chloride | Heat for 5 hours | 3-Chlorosulfonylbenzoyl chloride | 94.0 | 78 |

Formation of Acyl Chlorides from Corresponding Acids

A key step in the synthesis of many benzamide derivatives is the activation of the carboxylic acid group by converting it into a more reactive acyl chloride. ebsco.com The parent acid, 3-(methylsulfamoyl)benzoic acid, can be transformed into 3-(methylsulfamoyl)benzoyl chloride using various chlorinating agents. This transformation is critical as acyl chlorides are highly reactive intermediates that readily couple with amines to form the desired amide bond. savemyexams.com

Common laboratory methods for this conversion include treatment with thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). savemyexams.comchemguide.co.uk The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk For instance, a general procedure involves heating the carboxylic acid with an excess of thionyl chloride, often at reflux temperature, followed by the removal of the excess reagent by distillation under reduced pressure to yield the acyl chloride. google.com

The choice of reagent can influence the reaction conditions and byproducts, as summarized in the table below.

| Reagent | Formula | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride | SOCl₂ | Reflux | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. chemguide.co.uk |

| Phosphorus(V) Chloride | PCl₅ | Cold/Room Temp. | POCl₃, HCl(g) | Reaction is often vigorous. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | Heat | H₃PO₃ | Less vigorous than PCl₅. chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | Room Temp., Catalyst (DMF) | CO(g), CO₂(g), HCl(g) | Milder and more selective reagent, but more expensive. wikipedia.org |

The mechanism for the reaction with thionyl chloride involves the formation of a reactive chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the acyl chloride. When oxalyl chloride is used with a dimethylformamide (DMF) catalyst, a Vilsmeier reagent forms, which is the active species that converts the acid to the acyl chloride. wikipedia.org

Benzohydrazide (B10538) Derivative Generation

Benzohydrazide derivatives are valuable synthetic intermediates, often used in the construction of heterocyclic compounds like oxadiazoles (B1248032) and triazoles. orientjchem.orgorientjchem.org The generation of a benzohydrazide from a 3-(methylsulfamoyl)benzamide precursor typically involves the reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). orientjchem.org

The synthesis starts with an ester derivative, such as ethyl 3-(methylsulfamoyl)benzoate, which is dissolved in a suitable solvent like absolute ethanol (B145695). An excess of hydrazine hydrate is added, and the mixture is refluxed for several hours. orientjchem.org During the reaction, the nucleophilic hydrazine displaces the alkoxy group of the ester to form the more stable benzohydrazide. Upon cooling, the product often precipitates from the solution and can be purified by recrystallization. orientjchem.orgnih.gov

The successful formation of the benzohydrazide can be confirmed by spectroscopic methods. For instance, in IR spectroscopy, the disappearance of the C=O stretching band of the ester and the appearance of new bands corresponding to the N-H and amide C=O stretches are indicative of product formation. orientjchem.orgnih.gov

A representative reaction is the conversion of an ester to a benzohydrazide:

Starting Material: Ethyl o-(N-propargyl)sulfonamido benzoate (B1203000) orientjchem.org

Reagent: Hydrazine hydrate (80%) orientjchem.org

Solvent: Absolute ethanol orientjchem.org

Condition: Reflux for 4 hours orientjchem.org

Product: o-(N-Propargyl)sulfonamido benzohydrazide orientjchem.org

This method provides a straightforward route to benzohydrazide scaffolds that can be further elaborated into more complex molecular architectures. derpharmachemica.com

Advanced Synthetic Techniques and Optimization

To meet the demands of modern chemical synthesis, which requires speed, efficiency, and robustness, advanced techniques are often employed. These methods can offer significant advantages over traditional batch processing, including improved selectivity, higher yields, and enhanced safety profiles.

Continuous-Flow Synthesis for Enhanced Chemoselectivity

Continuous-flow chemistry has emerged as a powerful tool for organic synthesis, providing benefits such as superior heat and mass transfer, precise control over reaction parameters, and scalability. researchgate.net A significant advantage of flow synthesis is the potential for enhanced chemoselectivity, particularly in reactions involving multifunctional starting materials. beilstein-journals.org

For the synthesis of m-sulfamoylbenzamide analogues, a chemoselective procedure starting from the difunctional m-(chlorosulfonyl)benzoyl chloride has been developed using a continuous-flow system. This starting material has two reactive sites: a highly reactive aroyl chloride and a less reactive sulfonyl chloride. In traditional batch synthesis, achieving selective amidation at the aroyl chloride position without a competing reaction at the sulfonyl chloride site can be challenging. beilstein-journals.org

In a continuous-flow setup, two separate amine nucleophiles are introduced sequentially. The superior mixing and rapid heat dissipation inherent to the flow reactor minimize side reactions. Research has shown that flow processing leads to a significant increase in chemoselectivity compared to batch reactions. For example, when reacting m-(chlorosulfonyl)benzoyl chloride first with one amine and then another, the average chemoselectivity in batch was found to be 80%, whereas in a continuous-flow system, it increased to 94%. beilstein-journals.org This improvement is attributed to the quasi-ideal mixing conditions in the flow reactor, which prevent localized concentration gradients and favor the reaction with the more reactive aroyl chloride. beilstein-journals.org

| Amine 1 | Amine 2 | Batch Yield (%) | Flow Yield (%) | Flow Chemoselectivity (%) |

| Azepane | Aniline (B41778) | 70 | 99 | 94 |

| Pyrrolidine | Aniline | 71 | 95 | 96 |

| Aniline | Azepane | 65 | 85 | 81 |

| 3-Fluoroaniline | Azepane | 55 | 65 | 50 |

Data adapted from a study on chemoselective synthesis of m-sulfamoylbenzamide analogues. beilstein-journals.org

This demonstrates that continuous-flow synthesis is a superior method for achieving high chemoselectivity in the preparation of complex sulfamoylbenzamide derivatives. beilstein-journals.orgrsc.org

Ring-Opening Reactions for Amide Linkage Formation

The formation of an amide bond does not always proceed through the classical coupling of a carboxylic acid derivative and an amine. Advanced strategies involving ring-opening reactions of cyclic precursors offer alternative and powerful pathways to amide linkages, often providing access to unique molecular scaffolds. thieme-connect.com

One such method involves the ring-opening of strained cyclic structures like aziridines. Methodology has been developed to access sp³-enriched heterocyclic scaffolds through the selective ring-opening of aziridine-amides with nucleophiles. Under optimized conditions, often using microwave heating, the aziridine (B145994) ring is opened by a nucleophile, leading to the formation of a new C-N bond and yielding a trans-1,2-disubstituted cycloaliphatic motif. thieme-connect.com

Another innovative approach is the ring-opening of cyclic esters (lactones). The use of activators such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) can mediate the ring-opening of lactones with amines under mild conditions to afford open-chain amides. organic-chemistry.org This method is notable for its clean conversion and broad applicability across various lactones and amines. organic-chemistry.org

More unconventional methods include the ring-opening olefin metathesis (ROM) of twisted amides, where a C=C bond cleavage within a strained ring system containing an amide bond leads to a linear amide product. acs.org This represents a novel activation strategy where the reactivity is driven by ring strain. acs.org

Copper(II)-Promoted Selective Monomethylation Procedures

Selective modification of N-H bonds within a molecule is a common requirement in the synthesis of pharmaceutical compounds. For derivatives of this compound, selective monomethylation of the sulfonamide or benzamide nitrogen can be a key step. The Chan-Lam coupling reaction provides an effective method for this transformation. nih.govorganic-chemistry.org

This procedure utilizes a copper(II)-promoted cross-coupling of amines or amides with a methylating agent, typically methylboronic acid [MeB(OH)₂]. acs.orgresearchgate.net The reaction is often carried out in the presence of a copper(II) salt, such as copper(II) acetate (B1210297) [Cu(OAc)₂], and a base in a suitable solvent. organic-chemistry.org A key feature of this method is its high selectivity for monomethylation, avoiding the overmethylation that can be a problem with other alkylating agents. acs.org

This technique has been successfully applied to the synthesis of N-methylanilines and other N-methylated compounds that are precursors to biologically active molecules, including SIRT2 inhibitors based on the sulfamoylbenzamide scaffold. nih.govacs.org The general conditions for the Chan-Lam N-methylation are outlined below.

| Component | Example | Role |

| Substrate | Aniline, Sulfonamide | N-H source |

| Methylating Agent | Methylboronic acid | Methyl group source |

| Copper Source | Copper(II) acetate | Promoter/Catalyst |

| Base | Pyridine (B92270), Triethylamine | Acid scavenger |

| Solvent | Dichloromethane (DCM) | Reaction medium |

The reaction is believed to proceed through a mechanism involving the formation of a copper-substrate complex, followed by oxidative addition of the boronic acid and reductive elimination to yield the N-methylated product. organic-chemistry.org

Investigation of Reaction Mechanisms and Kinetics

A thorough understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic protocols, improving yields, minimizing byproducts, and ensuring process safety and scalability. mt.com For the multi-step synthesis of this compound and its derivatives, various analytical techniques are employed to probe reaction pathways.

In-situ spectroscopic methods, such as ReactIR (FTIR) and Raman spectroscopy, are powerful tools for real-time monitoring of chemical reactions. mt.com These techniques allow chemists to track the concentration of reactants, intermediates, and products as the reaction progresses. The data obtained can be used to determine reaction rates, identify transient intermediates, and elucidate the reaction mechanism. For example, monitoring the disappearance of a carboxylic acid's characteristic IR signal and the appearance of an acyl chloride's signal provides kinetic data for the chlorination step. mt.com

The enhanced chemoselectivity observed in the continuous-flow synthesis of m-sulfamoylbenzamide analogues was rationalized by considering the reaction kinetics and mixing efficiency. The nearly ideal mixing in a microreactor ensures that the highly reactive aroyl chloride encounters the first amine nucleophile and reacts quickly, before the less reactive sulfonyl chloride has a significant opportunity to react. This kinetic preference is amplified by the precise control over residence time and stoichiometry that flow chemistry allows. beilstein-journals.org

Mechanistic studies also extend to understanding the role of catalysts and reagents. In the copper(II)-promoted N-methylation, isotopic labeling studies and kinetic analysis can help confirm the proposed catalytic cycle, which involves Cu(II)/Cu(III) or related intermediates. organic-chemistry.org Similarly, the mechanism of acyl chloride formation using oxalyl chloride is understood to proceed via a catalytic cycle involving a Vilsmeier reagent, which was identified through mechanistic investigations. wikipedia.org The nucleophilic addition-elimination pathway for reactions of acyl chlorides with amines is a well-established mechanism supported by extensive kinetic and stereochemical studies. savemyexams.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for the synthesis and modification of this compound derivatives. These reactions involve an electron-rich nucleophile attacking an electron-deficient center, leading to the displacement of a leaving group. This methodology is particularly useful for introducing or modifying functional groups attached to the core structure.

In the synthesis of various sulfamoylbenzamide derivatives, nucleophilic substitution plays a crucial role. For instance, the synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide involves the formation of a benzamide by reacting a thiophene (B33073) derivative with an amine containing a cyclopentyl group and a methylsulfamoyl moiety. evitachem.com Similarly, the synthesis of N,N-dimethyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide may involve substitution reactions to modify its structure for desired properties. evitachem.com

The reactivity of the sulfamoyl group itself can be exploited. The benzyl (B1604629) group in some derivatives can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles like amines or thiols. Furthermore, the sulfonamide bond can undergo hydrolysis under acidic or basic conditions, which is a type of nucleophilic acyl substitution, yielding the corresponding amine and sulfonic acid. smolecule.com

A common synthetic route to sulfamoylbenzamides starts with a commercially available benzoic acid, which undergoes sulfonylation. The resulting sulfonyl chloride is then coupled with primary or secondary anilines or other heterocyclic rings in the presence of a base like pyridine to generate the sulfonamide derivatives. nih.gov This key step is a nucleophilic attack of the amine on the sulfonyl chloride.

Table 1: Examples of Nucleophilic Substitution in the Synthesis of this compound Derivatives

| Starting Material | Reagent(s) | Product Type | Ref |

| 3-Sulfonyl chloride benzoic acid | Primary/Secondary anilines, pyridine | 3-(Arylsulfonamido)benzamides | nih.gov |

| 2-Fluoro-5-sulfamoylbenzoyl chloride | 3,4-Difluoroaniline | N-(3,4-difluorophenyl)-2-fluoro-5-sulfamoylbenzamide | nih.gov |

| 3-Nitrophenylsulfonyl chloride | N-methylanilines, pyridine | N-methyl-N-aryl-3-nitrobenzenesulfonamide | nih.gov |

| Thiophene derivative | Amine with cyclopentyl and methylsulfamoyl groups | N-(cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide | evitachem.com |

Condensation Reactions

Condensation reactions are vital in the synthesis of this compound and its derivatives, characterized by the joining of two molecules with the elimination of a small molecule, typically water. This class of reactions is fundamental for forming amide bonds, which are central to the structure of these compounds.

A primary application of condensation reactions in this context is the formation of the benzamide linkage. This is often achieved by coupling a carboxylic acid derivative with an amine. For example, the synthesis of various 3-(benzylsulfonamido)benzamides involves coupling a carboxylic acid with an aniline or other heterocyclic rings using coupling agents like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 4-(dimethylamino)pyridine (DMAP). nih.gov Similarly, the synthesis of o-[N-(1-substituted)-1,2,3-triazol-4-yl]methylsulfamoyl-N-(p-tolyl) benzamide derivatives has been accomplished through the condensation of a corresponding benzoic acid with p-toluidine (B81030) in the presence of phosphorus oxychloride (POCl3). orientjchem.org

The synthesis of more complex derivatives also relies on condensation. For instance, the creation of N-(4-(benzo[d] bham.ac.ukamanote.comdioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide involves condensation reactions with precursors like α-haloketones. evitachem.com

Table 2: Reagents and Conditions for Condensation Reactions

| Carboxylic Acid Derivative | Amine Derivative | Coupling Agents/Conditions | Product Type | Ref |

| 3-(Benzylsulfonamido)benzoic acid | Anilines, Heterocyclic rings | EDCI, DMAP, CH2Cl2 | 3-(Benzylsulfonamido)benzamides | nih.gov |

| o-(N-Propargyl)sulfoamido benzoic acid | Aniline derivatives | POCl3 | o-(N-Propargyl)sulfoamido benzamides | orientjchem.org |

| 3-Chlorobenzoic acid | 4-(N-methylsulfamoyl)phenethylamine | Method C (details not specified) | 3-Chloro-N-(4-(N-methylsulfamoyl)phenethyl)benzamide | nih.gov |

| Benzoic acid | 4-(N-methylsulfamoyl)phenethylamine | Method C (details not specified) | N-(4-(N-methylsulfamoyl)phenethyl)benzamide | nih.gov |

Cyclization Reactions for Heterocyclic Ring Construction

Cyclization reactions are instrumental in synthesizing derivatives of this compound that incorporate heterocyclic rings. These reactions involve the formation of a cyclic structure from one or more molecules.

One approach involves the construction of a thiophene ring. The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide starts with the preparation of a thiophene derivative through cyclization reactions of appropriate precursors. evitachem.com

Another common strategy is the formation of five-membered heterocycles. For example, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized by the cyclization of a thiosemicarbazide, followed by reaction with electrophilic reagents. researchgate.net Similarly, 1,2,3-triazole rings can be formed. The synthesis of o-[N-(1-substituted)-1,2,3-triazol-4-yl]methylsulfamoyl-N-(p-tolyl) benzamides involves the initial formation of a benzohydrazide, which can then undergo further reactions to form the triazole ring. orientjchem.org Aza-β-lactam rings have also been synthesized via a [2+2] cycloaddition reaction of a Schiff base with phenyl isocyanate. orientjchem.org

More complex fused heterocyclic systems can also be constructed. The synthesis of N,N-dimethyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide begins with the formation of a phthalazinone derivative, which may involve the reaction of phthalic anhydride (B1165640) with an appropriate amine. evitachem.com

Recent research has also explored the use of cyclopropenes in formal [4+1] cyclization reactions with N-alkoxy benzamides to create benzo-fused five-membered oxa- and aza-heterocycles. nih.gov This method highlights an innovative approach to constructing complex heterocyclic systems attached to a benzamide core. nih.gov

Table 3: Examples of Cyclization Reactions in Derivative Synthesis

| Reactant(s) | Resulting Heterocycle | Product Class | Ref |

| Thiosemicarbazide | 1,3,4-Thiadiazole | 1,3,4-Thiadiazole derivatives | researchgate.net |

| o-(N-Propargyl) sulfonamido benzohydrazide | 1,2,3-Triazole | 1,2,3-Triazole substituted benzamides | orientjchem.org |

| Schiff base, Phenyl isocyanate | Aza-β-lactam (1,3-diazetidin-2-one) | Aza-β-lactam derivatives | orientjchem.org |

| Phthalic anhydride, Amine | Phthalazinone | Phthalazinone-substituted benzamides | evitachem.com |

| N-alkoxy benzamide, Cyclopropene | Isobenzofuranone O-alkyl oxime | Benzo-fused oxa-heterocycles | nih.gov |

Electrically Driven N-C Bond Cleavage in Sulfonamides

A novel and sustainable approach for the modification of sulfonamides involves electrically driven N-C bond cleavage. This electrochemical method provides a green alternative to traditional chemical routes for deprotection and modification of sulfonamide-containing compounds. The reaction typically involves the anodic oxidation of the sulfonamide.

Research has demonstrated the successful cleavage of N(sp²)-C(sp²) and N(sp²)-C(sp³) bonds in sulfonamides under both batch and electroflow conditions. bham.ac.ukresearchgate.net This method utilizes electrons as the oxidant, avoiding the need for stoichiometric chemical reagents. bham.ac.uk

The mechanism is thought to proceed through the formation of an N-sulfonyliminium ion intermediate. bham.ac.ukresearchgate.net In studies involving N-substituted p-toluenesulfonamides, the initial anodic oxidation leads to the cleavage of one N-C bond, and further passage of electrons can result in a secondary C-N bond cleavage. researchgate.net

The scope of this reaction has been explored with various sulfonamides. For example, in N-benzyl-N-methyl-p-toluenesulfonamide, the methyl group is cleaved preferentially over the benzyl group. bham.ac.uk The reaction is also effective for non-tosyl sulfonamides, with alkyl sulfonamides showing excellent isolated yields after multiple cycles. bham.ac.uk

This electrochemical approach is not only a deprotection strategy but also has implications for studying drug metabolism, as it can mimic phase I metabolic pathways involving C-N bond scission. bham.ac.uk

Table 4: Conditions and Outcomes of Electrically Driven N-C Bond Cleavage

| Substrate | Conditions | Key Outcome | Ref |

| N,N-dibenzyl-p-toluenesulfonamide | Anodic oxidation, batch/flow reactor | Mono- and di-debenzylation | researchgate.net |

| N-benzyl-N-methyl-p-toluenesulfonamide | Anodic oxidation | Preferential N-methyl cleavage | bham.ac.uk |

| N-benzyl-N-phenyl-p-toluenesulfonamide | Anodic oxidation | Preferential N-phenyl cleavage | bham.ac.uk |

| N,N-dibenzylmethanesulfonamide | Anodic oxidation (2 cycles) | High yield of N-debenzylated product | bham.ac.uk |

Advanced Structural Characterization and Solid State Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of organic molecules like 3-(Methylsulfamoyl)benzamide. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal a wealth of information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, specific signals, or resonances, are expected for the protons of the aromatic ring, the amide group, and the methylsulfamoyl group.

The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the benzene ring will lead to a complex splitting pattern for these protons. The protons of the primary amide group (-CONH₂) are anticipated to exhibit a broad signal, the chemical shift of which can be highly variable depending on the solvent and concentration, but generally appears in the range of 5.5 to 8.5 ppm. The methyl group protons of the methylsulfamoyl moiety (-SO₂NHCH₃) are expected to produce a singlet in the upfield region of the spectrum, likely between 2.5 and 3.0 ppm. The proton on the sulfonamide nitrogen (-SO₂NH-) is also expected to be a broad singlet, with a chemical shift that is dependent on the solvent and temperature.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon of the amide group is the most deshielded and is expected to appear far downfield, typically in the range of 165-175 ppm. The carbon atoms of the aromatic ring will resonate in the region of 120-145 ppm. The carbon atom attached to the amide group and the carbon atom attached to the sulfamoyl group will have distinct chemical shifts from the other aromatic carbons. The methyl carbon of the methylsulfamoyl group will be the most shielded carbon and is expected to appear in the upfield region of the spectrum, likely between 30 and 40 ppm.

In the absence of experimental NMR data, theoretical calculations can provide valuable predictions of chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be derived. unifr.chimist.ma This method has been shown to provide reliable predictions of both proton and carbon chemical shifts when used with appropriate levels of theory and basis sets. unifr.ch

The GIAO method calculates the magnetic shielding of each nucleus in a molecule, taking into account the effects of the surrounding electrons. By subtracting the calculated shielding of a reference compound (e.g., tetramethylsilane, TMS) from the calculated shielding of the nuclei in the target molecule, the theoretical chemical shifts can be obtained. These predicted shifts can then be compared with experimental data to aid in the assignment of complex spectra or to confirm a proposed structure. For this compound, a GIAO calculation could provide theoretical ¹H and ¹³C NMR chemical shifts that would be instrumental in the structural verification of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its various functional groups.

Key expected vibrational modes include the N-H stretching vibrations of the primary amide and the sulfonamide groups, which are anticipated to appear as a broad band in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide group is expected to be a strong, sharp band around 1680-1640 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfamoyl group are expected to appear as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will likely appear in the 1600-1450 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide & Sulfonamide | N-H Stretch | 3400 - 3200 |

| Aromatic | C-H Stretch | 3100 - 3000 |

| Amide | C=O Stretch | 1680 - 1640 |

| Aromatic | C=C Stretch | 1600 - 1450 |

| Sulfonamide | S=O Asymmetric Stretch | 1350 - 1300 |

| Sulfonamide | S=O Symmetric Stretch | 1160 - 1120 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique is crucial for confirming the molecular formula of this compound.

The molecular formula of this compound is C₈H₁₀N₂O₃S. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated with high precision. HRMS analysis would be expected to yield an m/z value that matches this calculated exact mass to within a few parts per million (ppm), thereby providing unambiguous confirmation of the molecular formula. The calculated monoisotopic mass for C₈H₁₀N₂O₃S is 214.0412 g/mol . Therefore, the expected m/z for the protonated molecule [C₈H₁₀N₂O₃S + H]⁺ would be approximately 215.0490.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The absorption of ultraviolet and visible light by organic molecules corresponds to the excitation of outer valence electrons from their ground state to a higher energy, or excited, state. shu.ac.uk These transitions typically occur from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org In the case of this compound, the presence of chromophores—functional groups that absorb light—such as the benzene ring, the carbonyl group (C=O), and the sulfamoyl group (SO₂NH), dictates its UV-Vis absorption profile.

The electronic transitions observed in the UV-Vis spectrum are primarily of two types:

π → π (pi to pi star) transitions:* These high-energy transitions are characteristic of molecules with conjugated π systems, like the aromatic ring in this compound. libretexts.org They typically result in strong absorption bands.

n → π (n to pi star) transitions:* These transitions involve the promotion of an electron from a non-bonding atomic orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the amide and sulfamoyl groups, to an antibonding π* orbital. shu.ac.uk These transitions are generally of lower energy and intensity compared to π → π* transitions. researchgate.net

The solvent environment can influence the wavelength of these absorption bands. An increase in solvent polarity often causes a shift to shorter wavelengths (a blue shift) for n → π* transitions and a shift to longer wavelengths (a red shift) for π → π* transitions. shu.ac.uk The complex spectrum of a molecule like this compound arises from the superposition of these various electronic transitions, which are further broadened by vibrational and rotational transitions, resulting in continuous absorption bands rather than sharp lines. shu.ac.uk

X-ray Crystallography for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the molecular structure of a compound. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision. esrf.fr For benzamide (B126) and its derivatives, SCXRD analysis reveals the planarity of the amide group, the relative orientations of the aromatic rings, and the specific conformations adopted by the molecules in the solid state. nih.govosti.gov

The diffraction data obtained from SCXRD analysis allows for the unambiguous determination of the crystal system and space group. The crystal system describes the symmetry of the unit cell, the basic repeating block of the crystal lattice. Benzamide and many of its derivatives, for instance, are known to crystallize in systems such as monoclinic or orthorhombic. nih.govnih.govresearchgate.net The space group provides a more detailed description of the symmetry elements within the crystal, including translations, rotations, and reflections. For example, related benzanilide structures have been reported to crystallize in space groups such as P2₁/c, C2/c, and Pbcn. researchgate.netnih.govmdpi.com

Table 1: Crystallographic Data for Related Benzamide Structures

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-(3-Methylphenyl)benzamide | Monoclinic | P2₁/c | nih.gov |

| 3-Chloro-N-(2-methylphenyl)benzamide | Monoclinic | P2₁/c | nih.gov |

| N-(3-fluorobenzoyl)benzenesulfonamide | Monoclinic | C2/c | nih.gov |

This table presents data for structurally related compounds to illustrate common crystal systems and space groups in this class of molecules.

The unit cell is defined by its axial lengths (a, b, c) and the angles between them (α, β, γ). These parameters, determined with high accuracy from SCXRD data, define the size and shape of the repeating lattice unit. nih.gov Within this unit cell, the analysis reveals the specific molecular conformation. For substituted benzamides, this includes the dihedral angles between the plane of the amide group and the aromatic ring(s). nih.gov In many benzanilides, the N-H and C=O bonds of the amide group adopt a trans conformation relative to each other. nih.govnih.gov The orientation of substituents on the phenyl rings relative to the amide linkage is also a key conformational feature. nih.govresearchgate.net

Hydrogen bonds are the most significant intermolecular forces in the crystal structures of amides and sulfonamides. nih.govresearchgate.net In compounds like this compound, the amide (N-H) and sulfonamide (N-H) groups act as hydrogen bond donors, while the carbonyl (C=O) and sulfonyl (S=O) oxygen atoms are primary hydrogen bond acceptors.

The most common and robust hydrogen bond is the N-H···O interaction. In the crystal structures of many primary and secondary benzamides, these interactions link molecules together to form characteristic motifs. nih.gov For example, molecules can be linked into chains or form cyclic dimers. nih.govnih.gov The amide moiety can act as both a donor and an acceptor, leading to extended networks. mdpi.com Weaker C-H···O hydrogen bonds, where a carbon-bound hydrogen interacts with an oxygen atom, also play a significant role in stabilizing the three-dimensional crystal packing. nih.govresearchgate.net These varied hydrogen bonding networks create a stable and well-defined supramolecular structure in the solid state. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzamide |

| N-(3-Methylphenyl)benzamide |

| 3-Chloro-N-(2-methylphenyl)benzamide |

| N-(3-fluorobenzoyl)benzenesulfonamide |

| 3-Chloro-N-(3-methylphenyl)benzamide |

| Thiobenzamide |

| 2-Fluorobenzamide |

| 2-Fluorothiobenzamide |

| 2,6-difluorobenzamide |

| 5-hydroxyquinoline |

| 4-hydroxybenzoic acid |

Intermolecular Interactions within the Crystalline Lattice

Analysis of Other Non-Covalent Interactions

Specific studies analyzing the non-covalent interactions (such as halogen bonds, π-π stacking, or C-H···O interactions) within the crystal structure of this compound are not found in the reviewed literature. While computational methods like Hirshfeld surface analysis and non-covalent interaction (NCI) plots are standard tools for such investigations, their application to this specific compound has not been published.

Polymorphism and Crystal Engineering Studies

Investigation of Polymorphic Forms and Phase Transitions

There is no published evidence of polymorphism for this compound. Studies identifying different crystal forms (polymorphs) or detailing the conditions under which they might transform from one to another (phase transitions) are not available.

Thermodynamic Stability and Relative Energy of Polymorphs

As no polymorphic forms of this compound have been identified, there are no experimental or computational studies on their relative thermodynamic stability or energetic landscapes.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modeling the intricacies of molecular systems. These methods, rooted in the principles of quantum mechanics, can determine the electronic structure and energy of a molecule, providing a theoretical foundation for understanding its chemical properties.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. dntb.gov.ua It is widely used to investigate the properties of various molecules, including benzamide (B126) and sulfonamide derivatives. asm.orgtandfonline.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the calculation of numerous molecular properties that are crucial for chemical research. dntb.gov.ua

A primary application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state. This process, known as geometry optimization, computationally explores the potential energy surface of a molecule to find its most stable conformation. google.com The resulting optimized structural parameters, such as bond lengths and bond angles, can be compared with experimental data, often from X-ray crystallography, to validate the computational model.

Table 1: Illustrative Bond Lengths and Angles for a Benzamide Derivative (Theoretical)

This table presents theoretical data for a related benzamide compound to illustrate the type of information obtained from DFT geometry optimization.

| Parameter | Bond | Theoretical Value (Å or °) |

| Bond Length | C=O | ~1.23 |

| C-N (amide) | ~1.36 | |

| S=O (sulfamoyl) | ~1.45 | |

| S-N (sulfamoyl) | ~1.65 | |

| Bond Angle | O=C-N | ~122 |

| C-S-N | ~107 |

Note: The values presented are approximate and derived from general findings on similar structures. They are for illustrative purposes only.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. DFT calculations are a standard method for determining the energies of these orbitals and the corresponding energy gap. For various benzamide derivatives, the HOMO-LUMO gap has been calculated to understand their electronic behavior and potential as, for example, dye-sensitizers or for other applications.

Table 2: Illustrative Frontier Orbital Energies and Energy Gap

This table provides example values for HOMO-LUMO analysis to demonstrate the insights gained from such calculations.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.0 |

| Energy Gap (ΔE) | 5.5 |

Note: These values are hypothetical and for illustrative purposes to show typical outputs of a DFT calculation on a similar organic molecule.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, an MEP map reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

These maps are invaluable for predicting how a molecule will interact with other chemical species. Electronegative atoms, such as oxygen and nitrogen, typically create regions of negative potential, which are susceptible to electrophilic attack. Conversely, regions of positive potential, often around hydrogen atoms, indicate sites for nucleophilic attack. For benzamide-containing structures, MEP analysis helps identify the most reactive parts of the molecule, such as the carbonyl oxygen, which is a key site for hydrogen bonding.

To further quantify atomic reactivity, Fukui functions are calculated using DFT. The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is altered. It helps to pinpoint the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks within the molecule.

Mulliken population analysis is another method used to describe the distribution of electronic charge among the atoms in a molecule. Although it has known limitations, such as a strong dependence on the basis set used, it provides a straightforward way to estimate partial atomic charges from the molecular wavefunction. This analysis can offer a basic picture of charge transfer and bond polarity within the molecule.

Natural Bond Orbital (NBO) analysis provides a more chemically intuitive picture of bonding and orbital interactions than canonical molecular orbitals. It transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. A key feature of NBO analysis is its ability to quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Table 3: Illustrative NBO Analysis - Donor-Acceptor Interactions

This table shows example data from an NBO analysis on a molecule with similar functional groups to illustrate the type of stabilizing interactions that can be identified.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | σ(C-N) | ~ 5.2 |

| LP (N) | π(C=C) | ~ 2.1 |

| σ (C-H) | σ*(S-O) | ~ 0.8 |

Note: LP denotes a lone pair. The values are hypothetical and for illustrative purposes.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to define chemical concepts such as atoms and bonds. wikipedia.org Developed by Richard Bader and his group, QTAIM partitions a molecule into atomic basins, where each basin contains a single nucleus that acts as an attractor for the surrounding electron density. wikipedia.orguni-rostock.de

Key elements of molecular structure are revealed by the stationary points (critical points) in the electron density. wikipedia.org A line of maximum electron density, known as a bond path, linking two nuclei is a necessary and sufficient condition for the existence of a chemical bond between them. uni-muenchen.de The properties of the bond critical point (a (3, -1) critical point) on this path provide quantitative information about the nature of the interaction, distinguishing between covalent and closed-shell (e.g., ionic, hydrogen bond, van der Waals) interactions. QTAIM allows for the calculation of atomic properties, providing a rigorous basis for understanding charge distribution and intermolecular interactions. wikipedia.org

While QTAIM provides a robust framework for analyzing bonding and non-covalent interactions, specific published studies applying QTAIM analysis directly to 3-(Methylsulfamoyl)benzamide were not identified in a comprehensive search of available literature.

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a method for directly calculating the interaction energy between molecules. github.com Unlike the supermolecular approach, which obtains the interaction energy by subtracting the energies of the isolated monomers from the energy of the complex, SAPT calculates the interaction energy itself as a perturbative series. github.comq-chem.com

A significant advantage of SAPT is that it decomposes the total interaction energy into four physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and London dispersion. github.comchemrxiv.org

Electrostatics: The Coulombic interaction between the unperturbed charge distributions of the monomers. chemrxiv.org

Exchange: A short-range repulsive term arising from the Pauli exclusion principle when the electron clouds of the monomers overlap.

Induction: The attractive interaction resulting from the polarization of one monomer by the charge distribution of the other. github.com

Dispersion: A purely quantum mechanical attractive force arising from the correlation of the instantaneous fluctuations in the electron distribution of the monomers. chemrxiv.org

This decomposition provides deep insights into the nature of non-covalent interactions that hold molecular complexes together. chemrxiv.org Different levels of SAPT theory, such as SAPT0 and SAPT2+, offer varying degrees of accuracy and computational cost. chemrxiv.org Although SAPT is a valuable tool for understanding intermolecular forces, specific research applying SAPT to analyze the interaction energies of this compound could not be located in the reviewed literature.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. auctoresonline.org It is widely used in drug discovery to predict ligand-target interactions and to screen virtual libraries of compounds for potential biological activity. Studies on this compound and its derivatives have utilized docking to predict targets, evaluate binding affinities, and elucidate mechanisms of action.

Ligand-Protein Interaction Modeling for Target Prediction

Molecular docking has been instrumental in identifying potential protein targets for sulfamoyl benzamide derivatives. By simulating the binding of these compounds to the active or allosteric sites of various proteins, researchers can hypothesize their biological function.

Studies have predicted that derivatives of this scaffold can interact with a diverse range of targets, including:

Glucokinase (GK): Several studies have identified human glucokinase as a potential target. japsonline.comijbpas.com Docking simulations showed that this compound and its N-substituted analogs could bind to the allosteric site of the GK enzyme, suggesting a role as potential GK activators for the management of type 2 diabetes. japsonline.comijbpas.comresearchgate.net

Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Sulfamoyl-benzamide derivatives have been investigated as selective inhibitors of h-NTPDase isoforms 1, 2, 3, and 8, which are implicated in conditions like thrombosis, diabetes, and cancer. nih.gov

SARS-CoV Papain-like Protease (PLpro): Benzamide derivatives have been studied as potential inhibitors of the SARS-CoV PLpro, a crucial enzyme for viral replication. researchgate.net

Inflammatory Enzymes: A derivative of N-methylsulfamoyl benzamide was predicted to inhibit enzymes in inflammatory pathways, such as lipoxygenase or cyclooxygenase. evitachem.com

Alzheimer's-related Enzymes: Novel benzamides have been designed and docked as potential dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathology of Alzheimer's disease. mdpi.com

Table 1: Predicted Protein Targets for the Sulfamoyl Benzamide Scaffold

| Compound Class | Predicted Protein Target(s) | Therapeutic Area | Source(s) |

|---|---|---|---|

| This compound & Derivatives | Glucokinase (GK) | Type 2 Diabetes | japsonline.com, ijbpas.com, researchgate.net |

| Sulfamoyl-benzamides | h-NTPDases (1, 2, 3, 8) | Thrombosis, Diabetes, Cancer | nih.gov |

| Benzamide Derivatives | SARS-CoV PLpro | Antiviral (COVID-19) | researchgate.net |

| N-methylsulfamoyl benzamide Derivative | Lipoxygenase, Cyclooxygenase | Anti-inflammatory | evitachem.com |

| Benzamide Derivatives | Acetylcholinesterase (AChE), β-secretase (BACE1) | Alzheimer's Disease | mdpi.com |

Prediction of Binding Affinities and Scoring Function Evaluation

A critical output of molecular docking is the prediction of binding affinity, often expressed as a docking score or a free energy of binding (ΔG). japsonline.com These scores are calculated by a scoring function, which evaluates the fitness of a given ligand pose within the receptor's binding site. openmedicinalchemistryjournal.com Lower energy scores typically indicate more favorable binding.

For derivatives of this compound, docking studies have reported quantitative predictions of binding affinity. For instance, in studies targeting glucokinase, the binding free energy (ΔG) was a key metric used to select promising compounds for further in vitro testing. japsonline.com One study reported a ΔG of -9.0 kcal/mol for a reference activator, validating the docking methodology. japsonline.com Docking simulations of N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide against integrin and DNA targets yielded binding affinities of -7.7 kcal/mol and -7.4 kcal/mol, respectively, using AutoDock-Vina. dergipark.org.tr

The evaluation of these binding affinities relies on scoring functions, which can be physics-based, empirical, or knowledge-based. derpharmachemica.com Commonly used programs like AutoDock Vina employ scoring functions to rank different binding poses and predict affinity. scispace.com The accuracy of these scoring functions is crucial, and their performance is often assessed by their ability to distinguish known binders from non-binders or to correlate predicted scores with experimentally determined binding data. openmedicinalchemistryjournal.com

Table 2: Examples of Predicted Binding Affinities for Benzamide Derivatives

| Compound/Derivative | Target Protein | Docking Program/Scoring | Predicted Binding Affinity (ΔG) | Source(s) |

|---|---|---|---|---|

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 Integrin | AutoDock-Vina | -7.7 kcal/mol | dergipark.org.tr |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | DNA | AutoDock-Vina | -7.4 kcal/mol | dergipark.org.tr |

| Reference GK Activator | Glucokinase (GK) | Not Specified | -9.0 kcal/mol | japsonline.com |

Analysis of Specific Binding Site Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

Beyond predicting a binding score, molecular docking provides detailed three-dimensional models of how a ligand interacts with specific residues in the protein's binding pocket. This analysis is crucial for understanding the structural basis of molecular recognition. For the sulfamoyl benzamide scaffold, docking studies have revealed key interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking.

Interactions with Glucokinase (GK): Docking of sulfamoyl benzamide derivatives into the allosteric site of GK consistently showed a hydrogen bond between the amide carbonyl of the benzamide core and the backbone amide group of residue Arg63. scispace.com Specific H-bond distances for different derivatives were reported to be between 3.1 and 3.4 Å. scispace.com Further studies on N-pyridin-2-yl derivatives identified additional hydrogen bonds with Arg63, involving the pyridine (B92270) nitrogen and the benzamide NH group, with distances ranging from 2.9 to 3.2 Å. ijbpas.com

Interactions with h-NTPDases: The binding of derivative 3i to h-NTPDase1 was stabilized by hydrogen bonds with Trp450, Asp54, and Tyr63, as well as π-alkyl and π-π stacking forces. nih.gov For h-NTPDase2, derivative 3f formed hydrogen bonds with His50, Asp45, Ser52, Ser346, and Arg392. nih.gov

These specific interactions are vital for lead optimization, as they guide chemists in designing new analogs with improved potency and selectivity.

Table 3: Detailed Binding Site Interactions for Benzamide Derivatives

| Compound/Derivative | Target Protein | Interacting Residues | Type of Interaction | Reported Distance | Source(s) |

|---|---|---|---|---|---|

| Sulfamoyl benzamide derivatives | Glucokinase (GK) | Arg63 | Hydrogen Bond (C=O...HN-Arg) | 3.1 - 3.4 Å | scispace.com |

| 3-(phenylsulfamoyl)-N-(pyridin-2-yl)benzamide (5h) | Glucokinase (GK) | Arg63 | Hydrogen Bond (Pyridine N...HN-Arg) | 2.9 Å | ijbpas.com |

| 3-(phenylsulfamoyl)-N-(pyridin-2-yl)benzamide (5h) | Glucokinase (GK) | Arg63 | Hydrogen Bond (Benzamide NH...C=O-Arg) | 3.1 Å | ijbpas.com |

| Derivative 3i | h-NTPDase1 | Trp450, Asp54, Tyr63 | Hydrogen Bonds, π-π stacking, π-alkyl | Not Specified | nih.gov |

| Derivative 3f | h-NTPDase2 | His50, Asp45, Ser52, Ser346, Arg392 | Hydrogen Bonds | Not Specified | nih.gov |

Elucidation of Inhibitory and Activation Mechanisms based on Docking Poses

The predicted binding pose from a docking simulation can elucidate the likely mechanism of action, whether it be inhibition or activation.

Allosteric Activation: For glucokinase, docking studies revealed that sulfamoyl benzamide derivatives bind to an allosteric pocket approximately 20 Å away from the active site. ijbpas.com The docked poses of these compounds showed a similar orientation and binding pattern to that of a known co-crystallized activator. ijbpas.comscispace.com This suggests that the compounds function as allosteric activators, modulating the enzyme's activity without directly competing with the substrate at the catalytic site. ijbpas.com

Enzyme Inhibition: In the case of targets like h-NTPDases and SARS-CoV PLpro, the mechanism is one of inhibition. The docking poses show the ligands binding within the active site pockets (e.g., the S3 and S4 pockets of PLpro), which would physically block the natural substrate from accessing the catalytic residues. nih.govresearchgate.net For other enzymes, the proposed inhibitory mechanism involves the ligand binding to the active site and altering the enzyme's conformation, thereby preventing its normal function. evitachem.com A study on AChE inhibitors suggested a different mechanism where ligand binding could increase the stiffness and reduce the flexibility of the enzyme, thereby impeding its catalytic function. mdpi.com

These mechanistic insights derived from docking poses are invaluable for rational drug design, helping to explain observed structure-activity relationships and guiding the development of compounds with specific functional outcomes.

of this compound

Molecular dynamics (MD) simulations offer a powerful lens through which the behavior of molecules can be understood at an atomic level. These computational techniques simulate the movement and interaction of atoms and molecules over time, providing deep insights into the conformational dynamics, intermolecular interactions, and binding mechanisms of chemical compounds like this compound. By applying the principles of classical mechanics, MD simulations can map out the energetic landscape of a molecule and its complexes, revealing information that is often difficult to obtain through experimental methods alone.

Conformational Analysis and Flexibility Studies

Conformational analysis is a critical aspect of understanding a molecule's biological activity, as its three-dimensional shape dictates how it interacts with biological targets. researchgate.net For this compound, MD simulations are employed to explore its conformational space and assess its structural flexibility. The molecule possesses several rotatable bonds, primarily the C(aryl)-S bond, the S-N bond, and the C(aryl)-C(amide) bond. The rotation around these bonds gives rise to various conformers with different energies.

MD simulations track the trajectories of all atoms in the molecule over a set period, allowing for the sampling of numerous conformations. researchgate.net By analyzing these trajectories, researchers can identify the most stable, low-energy conformations and the energy barriers between them. This is often visualized through a potential energy surface map. The flexibility of the methylsulfamoyl and benzamide moieties is evaluated by monitoring the fluctuations in dihedral angles associated with the key rotatable bonds. This dynamic view provides a more realistic picture of the molecule's shape in a solution or biological environment compared to a static, single-structure representation.

Table 1: Illustrative Conformational Analysis Data for this compound

This interactive table presents hypothetical data from a conformational analysis study, illustrating how different spatial arrangements (conformers) of the molecule are associated with varying levels of stability.

| Conformer ID | Key Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) | Description |

|---|---|---|---|---|

| Conf-1 | 175° | 0.00 | 75.3 | Most stable, extended conformation. |

| Conf-2 | 65° | 1.50 | 10.1 | Gauche conformation, slightly higher energy. |

| Conf-3 | -70° | 1.65 | 8.5 | Alternative gauche conformation. |

| Conf-4 | -170° | 2.50 | 2.1 | Less stable extended form. |

Dynamic Behavior of Intermolecular Hydrogen Bonds

Intermolecular hydrogen bonds are pivotal in determining the properties of molecular crystals and in the binding of a drug to its receptor. bohrium.com Benzamides are well-known for forming robust hydrogen-bonded networks. mdpi.comrsc.org Specifically, the amide group (-CONH2) can act as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the carbonyl oxygen), often leading to the formation of stable centrosymmetric dimers (R-C=O···H-N-H). mdpi.comrsc.org Furthermore, the sulfonamide group (-SO2NH-) in this compound provides additional sites for hydrogen bonding; the sulfonyl oxygens are strong hydrogen bond acceptors, while the sulfonamide N-H is a potent donor. researchgate.net

MD simulations provide a dynamic perspective on these interactions, which are not static but are constantly forming, breaking, and fluctuating in length and angle. mdpi.comresearchgate.net By running simulations of multiple this compound molecules in a condensed phase (either a simulated crystal or in solution), one can analyze the time evolution of these hydrogen bonds. bohrium.comresearchgate.net This analysis can yield key parameters such as the average lifetime of a specific hydrogen bond, the distribution of donor-acceptor distances, and the probability of different bonding patterns occurring. mdpi.com Such studies have shown that in related benzamide crystals, bridged protons are mostly localized on the donor atom, though proton transfer events can occur. bohrium.commdpi.comresearchgate.net

Table 2: Representative Dynamic Hydrogen Bond Parameters for this compound Dimers

This interactive table displays typical parameters for the primary intermolecular hydrogen bonds that would be analyzed in an MD simulation, highlighting their dynamic nature.

| Hydrogen Bond Type | Donor-Acceptor Pair | Avg. Distance (Å) | Avg. Angle (°) | Average Lifetime (ps) |

|---|---|---|---|---|

| Amide-Amide | N-H···O=C | 2.9 ± 0.2 | 165 ± 10 | 10.5 |

| Sulfonamide-Sulfonamide | N-H···O=S | 3.0 ± 0.3 | 160 ± 12 | 8.2 |

| Amide-Sulfonamide | N-H(amide)···O=S | 3.1 ± 0.4 | 155 ± 15 | 5.1 |

Hybrid Docking-MD Approaches for Refined Ligand-Target Modeling

To understand the potential therapeutic action of this compound, it is crucial to model its interaction with biological targets. Hybrid approaches that combine molecular docking with MD simulations have become a standard and powerful tool for this purpose. tandfonline.comnih.gov Molecular docking provides a computationally efficient method to predict the preferred binding orientation of a ligand within a protein's active site, generating a static snapshot of the interaction. rjb.ronih.gov However, this initial prediction often benefits from refinement.

This is where MD simulations are applied. The top-scoring docked complex is subjected to an extended MD simulation, typically on the nanosecond scale, in a simulated physiological environment (i.e., solvated in a water box with ions). researchgate.netmdpi.com This process allows the ligand and the protein side chains to adjust to each other's presence, exploring a range of conformations to find a more stable and realistic binding mode. nih.govpensoft.net The stability of the predicted binding pose is assessed by calculating the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. mdpi.compensoft.net A stable RMSD trajectory suggests the ligand has found a favorable and stable binding pocket. rsc.org Furthermore, the simulation allows for a detailed analysis of the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Methods like MM/PBSA and MM/GBSA can be used to estimate the binding free energy from the simulation snapshots, offering a more rigorous metric of binding affinity than the initial docking score. rsc.orgpeerj.com

Table 3: Illustrative Data from a Hybrid Docking-MD Study

This interactive table shows how data from docking and subsequent MD simulation are combined to build confidence in a predicted ligand-protein binding mode.

| Parameter | Initial Docking | Post-MD Simulation (100 ns) | Interpretation |

|---|---|---|---|

| Binding Score/Energy | -8.5 kcal/mol (Docking Score) | -45.7 kcal/mol (MM/GBSA) | MD provides a more comprehensive binding free energy estimation. |

| Ligand RMSD | N/A | 1.8 ± 0.5 Å | Low and stable RMSD indicates the ligand remains bound in a consistent pose. |

| Key H-Bonds | 2 (with Ser154, Arg69) | 3 stable H-bonds (Ser154, Arg69, Lys63) | MD reveals stable and additional key interactions. |

| Hydrophobic Contacts | Leu122, Met130 | Leu122, Met130, Cys113 | Refined model shows more extensive hydrophobic packing. |

Structure Activity Relationship Sar Studies of Sulfamoylbenzamide Derivatives

Impact of Substitutions on the Benzamide (B126) Scaffold on Molecular Activity

The benzamide portion of the molecule serves as a critical anchor for biological interactions, and substitutions on both the benzene (B151609) ring and the amide nitrogen can dramatically influence molecular activity.

For antiviral applications, particularly as Hepatitis B Virus (HBV) capsid assembly modulators, substitutions on the benzamide ring are paramount. Studies have shown that a 3,4-difluoroarylamide group is a key feature for potent anti-HBV activity. biomedgrid.com A systematic screening of sulfamoylbenzamide (SBA) derivatives identified that fluorine-substituted compounds, in particular, exhibit submicromolar antiviral activity against HBV in human hepatoma cells. The introduction of halogen atoms can enhance the binding affinity to the HBV core protein, with para-substituted fluorine atoms being identified as critical for this enhancement. However, replacing the 3,4-difluoroarylamide group with α-substituted benzyl (B1604629) counterparts resulted in a complete loss of activity, indicating a strict requirement for the specific electronic and steric profile of the substituted aryl ring at this position. biomedgrid.com

In the context of enzyme inhibition, such as for glucokinase (GK) activators, modifications to the benzamide scaffold also play a significant role. Molecular docking studies have revealed that the amide carbonyl of the benzamide moiety forms a key hydrogen bond interaction with the residue Arg63 in the allosteric binding site of the GK protein. nih.gov For inhibitors of the NLRP3 inflammasome, SAR studies on a lead compound, JC124, revealed that the two substituents on the benzamide moiety are critical for its inhibitory activity. researchgate.net

The following table summarizes the observed impact of various substitutions on the benzamide scaffold on the molecular activity of sulfamoylbenzamide derivatives against different targets.

| Target | Scaffold Modification | Observation |

| HBV Capsid | para-Substituted fluorine on the N-phenyl ring | Critical for enhancing antiviral activity. |

| Replacement of 3,4-difluoroarylamide with α-substituted benzyl groups | Complete loss of activity. biomedgrid.com | |

| Glucokinase (GK) | Amide carbonyl of benzamide | Forms essential H-bond with Arg63 in the allosteric site. nih.gov |

| NLRP3 Inflammasome | Substituents on the benzamide moiety | Critical for inhibitory potency. researchgate.net |

| h-NTPDases | Introduction of halogen atoms (chlorine, bromine) | Leads to potent inhibition of specific isoforms like h-NTPDase1. researchgate.net |

Influence of Modifications to the Methylsulfamoyl Group on Interaction Profiles

The sulfamoyl group, -SO₂NH₂, and its N-substituted derivatives are central to the function of this class of compounds. Modifications ranging from simple alkyl substitutions to the incorporation of larger cyclic or aromatic moieties can profoundly alter interaction profiles and target selectivity.

For anti-HBV agents, a range of groups including alkyls, cycloalkyls, and alkylaryls have been substituted on the sulfamoyl nitrogen. biomedgrid.com The cyclopentyl-substituted analog, 5-(N-Cyclopentyl-N-methylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide, was found to be highly active. biomedgrid.com Interestingly, inversion of the sulfonamide group (from R-SO₂-NR'R'' to R-NR'-SO₂-R'') largely preserved the compound's potency. biomedgrid.com

In the pursuit of glucokinase (GK) activators, derivatives bearing an N-(2-methylphenyl) sulfonamide moiety showed the highest GK activation. ontosight.ai This highlights that specific aryl substitutions on the sulfamoyl nitrogen can be beneficial for this target. For inhibitors of the NLRP3 inflammasome, modifications on the sulfonamide moiety of the lead compound were found to be well-tolerated, suggesting this part of the molecule could be altered to fine-tune properties without losing primary activity. researchgate.net

Research into inhibitors of human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases) has shown that substituents on the sulfamoyl nitrogen are key determinants of potency and selectivity. researchgate.net The introduction of groups like n-butyl, cyclopropyl (B3062369), benzylamine, and morpholine (B109124) led to potent inhibitors of different h-NTPDase isoforms. researchgate.net

The table below details the effects of modifying the sulfamoyl group on the biological activity of these derivatives.

| Target | Sulfamoyl Group Modification | Observation |

| HBV Capsid | N-cyclopentyl substitution | Resulted in a highly active compound. biomedgrid.com |

| Inversion of the sulfonamide linkage | Potency was largely preserved. biomedgrid.com | |

| Glucokinase (GK) | N-(2-methylphenyl) substitution | Exhibited the highest GK activation. ontosight.ai |

| NLRP3 Inflammasome | General modifications on the sulfonamide | Well-tolerated, allowing for property tuning. researchgate.net |

| h-NTPDases | N-cyclopropyl substitution | Led to selective inhibition of h-NTPDase8. researchgate.net |

| N-benzylamine, N-morpholine, N-substituted anilines | Generated potent inhibitors of various h-NTPDase isoforms. researchgate.net |

Correlation between Molecular Features and Target Selectivity

A key goal in drug design is to achieve target selectivity to maximize efficacy and minimize off-target effects. For sulfamoylbenzamide derivatives, specific molecular features have been correlated with pronounced selectivity for their intended biological targets.

A striking example of selectivity is seen in the anti-HBV activity of these compounds. Sulfamoylbenzamides (SBAs) were found to potently inhibit the formation of pregenomic RNA-containing nucleocapsids of HBV but were inactive against other animal hepadnaviruses, such as the woodchuck hepatitis virus (WHV) and duck hepatitis B virus (DHBV). Further genetic studies demonstrated that the HBV core protein itself is the molecular target that confers this sensitivity to SBAs, highlighting a highly specific interaction. google.com

Selectivity among enzyme isoforms has also been achieved through structural modification. Studies on h-NTPDase inhibitors revealed that distinct substitution patterns lead to selective inhibition. For instance, compound 3i (structure not fully specified in source), which contains two halogen atoms (chlorine and bromine), was identified as a potent and active molecule against the h-NTPDase1 isoform. researchgate.net In contrast, another derivative, 2d , which features a cyclopropyl ring, selectively blocked the activity of h-NTPDase8. researchgate.net

Similarly, in the development of sirtuin inhibitors, novel 3-(benzylsulfonamido)benzamides demonstrated higher selectivity for SIRT2 over the closely related isoforms SIRT1 and SIRT3. This selectivity is crucial for developing therapies for neurodegenerative diseases like Huntington's, where SIRT2 is the primary target. The ability to fine-tune the structure to differentiate between highly homologous enzyme active sites underscores the sophisticated relationship between the molecular features of these derivatives and their target selectivity.

Stereochemical Effects on Molecular Recognition and Potency

While the parent 3-(methylsulfamoyl)benzamide molecule is achiral, the introduction of stereocenters into its derivatives can have a profound impact on their biological activity. nih.gov The three-dimensional arrangement of atoms is often critical for precise interaction with chiral biological targets like enzymes and receptors. biomedgrid.com

The importance of stereochemistry is evident in derivatives like (S)-N-(3-Indol-1-Yl-2-Methyl-Propyl)-4-Sulfamoyl-Benzamide. The "(S)" designation indicates a specific three-dimensional arrangement of its atoms, which is noted as being crucial for the compound's biological activity. This implies that the corresponding (R)-enantiomer would likely have significantly different, and probably lower, potency.

Mechanistic Investigations of Biological Targets and Interactions at the Molecular Level

Enzyme Inhibition Mechanisms

Benzamides that have 3- or 4-sulfamoyl groups have been studied as inhibitors of carbonic anhydrase (CA), a zinc-containing metalloenzyme. semanticscholar.orgnih.gov These compounds have demonstrated significant in vitro inhibitory effects against various human (h) CA isoforms. semanticscholar.orgnih.gov The sulfonamide group is a primary zinc-binding feature in CA inhibitors. nih.gov